molecular formula C10H19N B1625004 3-Methyl-2-azaspiro[4.5]decane CAS No. 592478-37-0

3-Methyl-2-azaspiro[4.5]decane

Cat. No.: B1625004
CAS No.: 592478-37-0
M. Wt: 153.26 g/mol
InChI Key: SNVCNZUGVNDQMG-UHFFFAOYSA-N
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Description

3-Methyl-2-azaspiro[4.5]decane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spirocyclic framework. This compound is of significant interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-azaspiro[4.5]decane typically involves the intramolecular cyclization of suitable precursors. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction proceeds smoothly, yielding the desired spirocyclic compound.

Industrial Production Methods: Industrial production of this compound may involve scalable synthesis routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced spirocyclic amines.

    Substitution: Formation of substituted spirocyclic compounds.

Mechanism of Action

The mechanism of action of 3-Methyl-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Properties

IUPAC Name

3-methyl-2-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-9-7-10(8-11-9)5-3-2-4-6-10/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVCNZUGVNDQMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCCCC2)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447133
Record name 3-Methyl-2-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592478-37-0
Record name 3-Methyl-2-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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